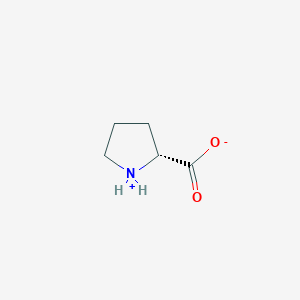

D-Proline

Beschreibung

This compound is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity.

This compound has been reported in Antirrhinum majus, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883367 | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

344-25-2 | |

| Record name | D-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Proline's Role in Protein Structure and Stability

Abstract

In the landscape of protein engineering and therapeutic peptide design, the strategic use of non-canonical amino acids is a cornerstone of innovation. Among these, D-proline stands out for its profound and unique influence on the structure, stability, and biological lifetime of polypeptides. Unlike its proteinogenic L-isomer, which is notorious for disrupting α-helices, this compound is a powerful tool for inducing specific, stable secondary structures, most notably the β-turn. This guide provides an in-depth exploration of the stereochemical principles governing this compound's function, its impact on peptide conformation, and its critical role in enhancing proteolytic resistance. We will detail methodologies for its incorporation, from standard solid-phase synthesis to advanced ribosomal techniques, and discuss its application in the development of next-generation therapeutics.

The Foundational Anomaly: Stereochemistry of Proline

The canonical protein world is built almost exclusively from L-amino acids. This chirality is fundamental to the consistent formation of right-handed α-helices and the specific topology of β-sheets. The ribosome, the cell's protein synthesis machinery, has evolved to strongly discriminate against D-amino acids, ensuring stereochemical fidelity.[1][2]

Proline itself is unique among the 20 proteinogenic amino acids. Its side chain forms a cyclic pyrrolidine ring by bonding back to the backbone nitrogen, creating a secondary amine.[3][4] This rigid structure severely restricts the backbone dihedral angle phi (φ) to approximately -65°, granting it exceptional conformational rigidity compared to other amino acids.[3] While L-proline's rigidity makes it a structural disruptor or "helix breaker" in the middle of α-helices, it is this same, predictable constraint that, when its stereochemistry is inverted to the D-form, becomes a powerful design element.[5][6]

| Feature | L-Proline | This compound |

| Chirality | Levorotatory Isomer | Dextrorotatory Isomer |

| Natural Abundance | Proteinogenic, common in all proteins | Rare, found in some natural products, used in synthesis |

| Primary Structural Impact | Induces kinks; disrupts α-helices and β-sheets; found at the start of helices and in turns.[3][6] | Potent inducer of specific turns, particularly Type II' β-turns.[7][8] |

| Ribosomal Incorporation | Standard | Requires engineered ribosomes or non-ribosomal synthesis.[1][9][10] |

| Proteolytic Susceptibility | Generally susceptible at adjacent bonds (enzyme dependent).[5] | Confers significant resistance to proteolysis.[2][11] |

Table 1: Comparative properties of L-Proline and this compound in a polypeptide context.

Engineering Secondary Structure: The this compound-Induced β-Turn

The most significant application of this compound in peptide design is its ability to nucleate β-turn structures. A β-turn is a region of a polypeptide involving four amino acid residues (designated i, i+1, i+2, and i+3) where the chain reverses its direction. This is a critical element in protein folding and in creating compact, globular structures.

The causality behind this compound's efficacy lies in the stereochemical requirements of different turn types. A Type II' β-turn, for instance, requires a D-amino acid at the i+1 position to avoid steric clashes. Placing this compound at this position is exceptionally effective for driving the formation of a stable β-turn, often in combination with a glycine or another L-amino acid at the i+2 position (e.g., a D-Pro-Gly sequence).[7] This allows researchers to enforce a specific fold in a short peptide sequence, a foundational technique in peptidomimetics.

Caption: Experimental workflow for site-specific ribosomal incorporation of this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): The gold standard for determining the three-dimensional structure of peptides in solution. Specific Nuclear Overhauser Effect (NOE) patterns can definitively confirm the presence of a β-turn induced by this compound. [7]- Circular Dichroism (CD) Spectroscopy: Provides rapid analysis of the peptide's overall secondary structure content, allowing for comparison between L- and this compound containing analogues.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the successful synthesis and purity of the peptide by providing an exact molecular weight. [12]It can also be used in stability assays to quantify the rate of peptide degradation.

Conclusion and Future Outlook

This compound is far more than a simple stereoisomer of its natural counterpart. It is a precision tool for peptide and protein design, offering rational control over secondary structure and a robust solution to the pervasive challenge of proteolytic instability. [13][14]Its ability to predictably induce β-turns has made it indispensable in the design of peptidomimetics that target complex protein-protein interactions. [15]As the demand for more stable and potent biologic drugs grows, the strategic incorporation of this compound will continue to be a key enabling technology, bridging the gap between promising peptide leads and clinically successful therapeutics. Future research into novel ribosomal engineering techniques may one day allow for the routine in-vivo production of proteins containing this compound, opening yet another frontier in synthetic biology and drug development.

References

- Construction of modified ribosomes for incorporation of D-amino acids into proteins. PubMed.

- Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. University of Virginia.

- Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society.

- What is the Importance of this compound in Drug Synthesis and Biological Processes?. Stanford Chemicals.

- Construction of Modified Ribosomes for Incorporation of d-Amino Acids into Proteins. Biochemistry.

- This compound:A member of the D-amino acid family. ChemicalBook.

- This compound: Biological Distribution and Applications in Pharmaceutical Synthesis. BOC Sciences.

- Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research.

- An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society.

- This compound.

- Enhancing Antimicrobial Activity of Salivary Proline-rich Peptides via Metal Coordination and D-Amino Acid Substitution. sfera.

- Proline. Wikipedia.

- A Comparative Analysis of N-Boc-D-proline and N-Boc-L-proline in Asymmetric C

- What does proline do to the protein structure?. Quora.

- L-Proline and this compound (Chiral Amino Acid C

- Proline motifs in peptides and their biological processing. The FASEB Journal.

- Design of Non-Cysteine-Containing Antimicrobial β-Hairpins: Structure-Activity Relationship Studies with Linear Protegrin-1 Analogues. Biochemistry.

- Stereochemistry of Amino Acids. Chemistry LibreTexts.

- Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. Analytical Sciences.

- Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis. Analytical Chemistry.

- Analytical pyrolysis of dipeptides containing proline and amino acids with polar side chains. Novel 2, 5-diketopiperazine markers in the pyrolysates of proteins.

- L-Proline and this compound (Chiral Amino Acid Catalysts).

- Special cases: Histidine, proline, glycine, cysteine. Khan Academy.

- Alpha Helices: Proline and the Helix. University of Massachusetts.

- Molecular insights into protein synthesis with proline residues. The EMBO Journal.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 7. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bif.wisc.edu [bif.wisc.edu]

- 9. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enhancing Antimicrobial Activity of Salivary Proline-rich Peptides via Metal Coordination and D-Amino Acid Substitution [sfera.unife.it]

- 12. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Occurrence and Sources of D-Proline

Abstract

Historically relegated to the periphery of biochemical research, D-amino acids are now recognized as critical molecules with diverse physiological roles across the kingdoms of life.[1][2][3] This guide focuses on this compound, the dextrorotatory enantiomer of the proteinogenic amino acid L-proline. While L-proline is a ubiquitous component of proteins, notably collagen, this compound's presence in nature is more nuanced and functionally distinct.[4][5][6] This document provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and catabolic pathways, and its presence in various sources. We further detail the state-of-the-art analytical methodologies required for its detection and quantification, offering a critical resource for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Rise of D-Amino Acids

The central dogma of molecular biology long held that life's proteins were constructed exclusively from L-amino acids. D-amino acids were largely considered "unnatural," primarily associated with bacterial cell walls.[3] However, advancements in analytical chemistry over the past few decades have unveiled the widespread presence and functional significance of free D-amino acids in organisms ranging from microbes to mammals, including humans.[1][2] These molecules are not merely metabolic curiosities but act as signaling molecules, neurotransmitters, and key components of bioactive peptides.[1][3][7]

This compound ((2R)-pyrrolidine-2-carboxylic acid) is a five-membered cyclic D-amino acid that exemplifies this paradigm shift.[7] It is an important chiral compound used in asymmetric synthesis and as an intermediate in the production of pharmaceuticals.[7] Its natural occurrence, while less abundant than its L-enantiomer, is significant and points to specific biological functions that are now beginning to be elucidated.[7][8] This guide synthesizes the current knowledge on the natural reservoirs of this compound.

Natural Occurrence and Distribution

This compound has been identified in a diverse array of organisms, where its presence can be endogenous or from external sources such as diet and gut microbiota.

Microorganisms

Bacteria are a primary source of D-amino acids, which they synthesize via racemase enzymes.[9] While D-alanine and D-glutamate are famous for their role in peptidoglycan synthesis, other D-amino acids, including this compound, are also prevalent.

-

Bacterial Metabolism: Certain bacteria can utilize this compound as a sole source of carbon and nitrogen, highlighting its role in microbial nutrition and competition in nutrient-scarce environments.[9] For instance, Sinorhizobium meliloti, a soil bacterium, possesses a specific catabolic pathway for this compound.[10][11]

-

Bioactive Peptides: D-amino acids are often incorporated into non-ribosomally synthesized peptides (NRPSs), such as antibiotics (e.g., gramicidin S, polymyxin B).[3] This incorporation confers resistance to degradation by host proteases, enhancing the peptide's stability and efficacy.[1]

Plants and Algae

In the plant kingdom, proline (predominantly L-proline) accumulation is a well-documented response to abiotic stresses like drought, salinity, and extreme temperatures.[6][12][13][14]

-

Stress Response: this compound also accumulates in plants under various environmental stresses, where it is thought to function as a compatible osmolyte, helping to maintain cellular turgor and stabilize proteins and membranes.[12] It may also act as a scavenger of reactive oxygen species (ROS), mitigating oxidative damage.[12][14]

-

Identified Sources: Free this compound has been found in the seeds of flax and loquat.[7] Cyanobacteria have also been shown to produce and release proline, which can enhance stress tolerance in associated plants.[15]

-

Toxicity: It is important to note that while endogenous accumulation is protective, high concentrations of externally supplied this compound can be toxic to plants, potentially due to the metabolic byproducts of its degradation.[12][16]

Animals

The presence of this compound in animals points to complex physiological roles, moving beyond the historical view of D-amino acids as solely microbial products.

-

Marine Invertebrates: A rich source of bioactive peptides, marine invertebrates often incorporate this compound into their structures.[17] These proline-rich cyclopolypeptides, isolated from organisms like marine sponges and mollusks, exhibit a range of biological activities and their rigid conformation, influenced by the proline residues, is key to their function.[17] Proline-rich antimicrobial peptides (PrAMPs) are key components of the innate immune system in many invertebrates.[18][19]

-

Vertebrates: this compound has been detected in the tissues and body fluids of vertebrates. In the African clawed frog, Xenopus laevis, high concentrations of this compound were found in tadpoles, with levels decreasing significantly in adult frogs.[20] This suggests a role in metamorphosis, where D-amino acid oxidase, an enzyme that degrades D-amino acids, shows peak activity.[20]

-

Mammals (including Humans): D-amino acids, including this compound, are found in relatively high abundance in human plasma and saliva.[8] Their origin may be a combination of dietary intake, gut microbiota activity, and potential endogenous production through racemase activity.[8]

Biosynthesis and Catabolism

Understanding the metabolic pathways of this compound is crucial to appreciating its biological role. While L-proline is synthesized from L-glutamate[6][21], this compound metabolism often involves distinct enzymatic processes.

L-Proline Biosynthesis (Glutamate Pathway)

The primary pathway for L-proline synthesis in bacteria and many other organisms begins with L-glutamate. This context is important as L-proline is the substrate for any potential proline racemase.

Caption: L-Proline biosynthesis from L-glutamate in bacteria.[21]

This compound Catabolism

A well-characterized pathway for this compound degradation exists in Sinorhizobium meliloti. This pathway converts this compound into the metabolically central L-proline.

-

Transport: this compound is actively transported into the cell.[10][11]

-

Oxidation: Intracellular this compound is oxidized to Δ¹-pyrroline-2-carboxylate (P2C).[10][11]

-

Reduction: P2C is then reduced to L-proline in an NADPH-dependent reaction.[10][11]

This pathway effectively allows the organism to utilize this compound by converting it into its L-enantiomer, which can then enter central metabolism.

Caption: this compound catabolic pathway in Sinorhizobium meliloti.[10][11]

This compound in Food and Beverages

While L-proline is abundant in protein-rich foods, the presence of this compound is typically much lower and arises from different sources.

-

Microbial Fermentation: Fermented foods and beverages can contain D-amino acids as byproducts of microbial metabolism.

-

Food Processing: High heat, prolonged storage, and alkaline conditions used during food processing can induce racemization, converting some L-amino acids into their D-counterparts.

The table below summarizes major food sources rich in total proline. Researchers investigating this compound should consider these categories as starting points for analysis.

| Food Category | Examples | Total Proline Content (Typical Range) |

| Gelatin & Collagen | Gelatin powder, pork skins | High (e.g., >7 g per 100g in pork skins)[22] |

| Cheese (Aged) | Parmesan, Romano, Gruyere | High (e.g., ~4 g per 100g in Parmesan)[22] |

| Soy Products | Soy protein isolate | Moderate (e.g., ~5 g per 100g)[22] |

| Meat & Fish | Beef, poultry, fish | Moderate |

| Dairy & Eggs | Milk, yogurt, eggs | Low to Moderate |

Note: Data primarily reflects total proline (L+D). The this compound fraction is expected to be significantly smaller.

Analytical Methodologies for Detection and Quantification

The primary challenge in analyzing this compound is distinguishing it from the far more abundant L-proline. This requires stereospecific (chiral) analytical techniques.

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for chiral amino acid analysis. Success hinges on achieving enantiomeric separation.

General Workflow:

Caption: General workflow for chiral HPLC analysis of this compound.

Method A: Chiral Stationary Phase (CSP) This approach uses an HPLC column where the packing material is itself chiral. The D- and L-enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Method B: Pre-column Derivatization In this method, the sample is reacted with a chiral derivatizing agent before injection. This creates a pair of diastereomers, which can then be separated on a standard (achiral) reverse-phase column. A common alternative is derivatization with a fluorogenic or chromophoric tag to enhance detection sensitivity, followed by separation on a chiral column.[23]

Protocol Example: HPLC Detection of this compound via Derivatization

This protocol is a representative example for detecting trace this compound in an L-proline matrix.[24]

-

Derivatization:

-

Dissolve the proline sample in a strong alkaline solution (e.g., 1M Sodium Hydroxide).

-

Add benzoyl chloride and shake vigorously for 20-30 minutes at room temperature. The benzoyl group will react with the secondary amine of proline.

-

Neutralize the reaction with an acid (e.g., 1M Hydrochloric Acid).

-

Dilute the sample to the final volume with a suitable diluent (e.g., acetonitrile/water).

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Chiral column (e.g., CHIRALCEL OX-3R, 4.6mm x 150mm, 3.0 µm).[24]

-

Mobile Phase A: 0.05% Phosphoric acid in water.[24]

-

Mobile Phase B: Acetonitrile.[24]

-

Elution: Gradient elution (the ratio of A to B is changed over time to optimize separation).

-

Flow Rate: 0.8 mL/min.[24]

-

Column Temperature: 30 °C.[24]

-

Detection Wavelength: 210 nm (for benzoyl derivatives).[24]

-

-

Quantification:

-

Run a series of known concentrations of a this compound standard to create a calibration curve.

-

Compare the peak area of this compound in the sample to the calibration curve to determine its concentration. The limit of quantification (LoQ) must be established to ensure accuracy for trace amounts.[23]

-

Colorimetric Assays (Ninhydrin Method)

For rapid, high-throughput screening of total proline content, particularly in plant stress studies, the ninhydrin-based colorimetric assay is widely used.[25][26][27]

Causality: At low pH and high temperature, ninhydrin reacts with proline to form a red-colored chromogen, which can be quantified spectrophotometrically at ~520 nm.[25]

Crucial Limitation: This method is not stereospecific and measures the total concentration of proline (L + D) and other imino acids.[25] It is best used to assess overall proline accumulation, not to specifically quantify the D-enantiomer.

Protocol Outline: [25]

-

Extraction: Homogenize the biological sample (e.g., plant tissue) in aqueous ethanol.

-

Reaction: Mix the extract with a reaction mix containing ninhydrin, acetic acid, and phosphoric acid.

-

Incubation: Heat the mixture at 95-100 °C for 20-60 minutes.

-

Extraction of Chromogen: After cooling, extract the red-colored product into an organic solvent like toluene to separate it from interfering substances.

-

Measurement: Read the absorbance of the organic phase at 520 nm using a spectrophotometer or microplate reader.

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of L-proline.

Conclusion and Future Perspectives

The natural world is replete with this compound, from the cell walls of bacteria to the neural tissues of developing vertebrates. Its roles as a stress protectant in plants, a component of robust antimicrobial peptides in invertebrates, and a potential metabolic player in mammals underscore the expanding importance of D-amino acids in biology.[1][7][12][18]

For researchers and drug development professionals, this compound represents a molecule of significant interest. Its incorporation can enhance the stability of peptide-based drugs, and its metabolic pathways offer potential targets for antimicrobial therapies. Future research should focus on:

-

Discovering and characterizing proline racemases in higher organisms to confirm endogenous production pathways.

-

Elucidating the specific physiological and signaling functions of free this compound in mammalian systems.

-

Exploring the therapeutic potential of this compound-containing peptides and this compound metabolism inhibitors.

The continued development of sensitive and robust chiral analytical methods will be paramount to advancing our understanding of this once-overlooked but fundamentally important molecule.

References

- This compound:A member of the D-amino acid family. ChemicalBook.

- Distribution of free D-amino acids in tissues and body fluids of vertebr

- Pathway of proline biosynthesis and degradation in bacteria.

- Enriched by Exceptions: D-Amino acids. The Fountain Magazine.

- Research progress in proline biosynthesis, degradation and function in bacteria. Chinese Journal of Biotechnology.

- Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. Thieme Connect.

- D-amino acids in nature, agriculture and biomedicine. Taylor & Francis Online.

- Proline Amino Acids: Properties, Function, Benefits, and Sources.

- To D or not to D: An amino acid mystery unveiled. Philstar.com.

- This compound | C5H9NO2. PubChem.

- This compound accumul

- Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.

- Proline. Wikipedia.

- Method for detecting trace chiral isomer this compound in L-proline.

- Proline biosynthesis and degradation. Although all of the enzymatic...

- l-Hydroxyproline and this compound Catabolism in Sinorhizobium meliloti. PubMed Central.

- Extraction and determination of proline. PROMETHEUS – Protocols.

- Proline Accumulation and its Defensive Role Under Diverse Stress Condition in Plants: An Overview. International Journal of Current Microbiology and Applied Sciences.

- Derivatization of Proline for the Enantiomeric Separation and Estimation of this compound in L-Proline by NP-HPLC. Impactfactor.org.

- Proline Tagging for Stress Tolerance in Plants. PubMed Central.

- Detection of proline using a novel paper-based analytical device for on-site diagnosis of drought stress in plants. AIP Publishing.

- Methods for Determination of Proline in Plants.

- Proline-Rich Antimicrobial Peptides

- Role of proline under changing environments: a review. PubMed Central.

- Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological St

- (PDF)

- Cyanobacteria-Derived Proline Increases Stress Tolerance in Arabidopsis thaliana Root Hairs by Suppressing Programmed Cell De

- Proline Rich Foods. Medindia.

- Showing Compound this compound (FDB023166). FooDB.

- l-Hydroxyproline and this compound Catabolism in Sinorhizobium meliloti. ASM Journals.

- New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers.

- D-Amino acid oxidase and presence of this compound in Xenopus laevis. PubMed.

Sources

- 1. fountainmagazine.com [fountainmagazine.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Proline - Wikipedia [en.wikipedia.org]

- 7. This compound:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 8. This compound | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 10. l-Hydroxyproline and this compound Catabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound accumulation in plants_Chemicalbook [chemicalbook.com]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cyanobacteria-Derived Proline Increases Stress Tolerance in Arabidopsis thaliana Root Hairs by Suppressing Programmed Cell Death [frontiersin.org]

- 16. Proline Tagging for Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. D-Amino acid oxidase and presence of this compound in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medindia.net [medindia.net]

- 23. impactfactor.org [impactfactor.org]

- 24. CN114778743A - Method for detecting trace chiral isomer this compound in L-proline - Google Patents [patents.google.com]

- 25. prometheusprotocols.net [prometheusprotocols.net]

- 26. pubs.aip.org [pubs.aip.org]

- 27. researchgate.net [researchgate.net]

The Tale of Two Prolines: A Technical Guide to the Stereochemical Nuances and Functional Divergence of D- and L-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a rigid pyrrolidine ring, exists as two stereoisomers: D-proline and L-proline. While L-proline is a fundamental component of proteins and crucial for the structural integrity of collagen, this compound is less common in nature but possesses significant and distinct biological activities and applications, particularly in pharmaceutical development. This in-depth technical guide elucidates the core differences between these enantiomers, exploring their stereochemistry, natural occurrence, biochemical roles, and applications in research and drug discovery. We will delve into the enzymatic machinery that interconverts these forms and provide an overview of the analytical techniques essential for their distinction.

The Foundation: Stereochemistry of Proline

The fundamental difference between this compound and L-proline lies in their stereochemistry. As chiral molecules, they are non-superimposable mirror images of each other, a property known as enantiomerism. This seemingly subtle distinction in the three-dimensional arrangement of their atoms has profound implications for their biological recognition and function.

-

L-Proline : The "left-handed" isomer, designated as (S)-pyrrolidine-2-carboxylic acid, is the form predominantly found in nature and is incorporated into proteins during ribosomal translation.[][2] Its rigid structure imposes unique conformational constraints on polypeptide chains.[3]

-

This compound : The "right-handed" isomer, or (R)-pyrrolidine-2-carboxylic acid, is considered a "non-canonical" or "unnatural" amino acid, although it is found in various biological systems, including bacteria and certain marine invertebrates.[4][5]

Caption: Ball-and-stick models of L-proline and this compound illustrating their mirror-image relationship.

L-Proline: The Architect of Protein Structure

L-proline is a cornerstone of protein structure and function, with its unique cyclic side chain imparting significant conformational rigidity.[3] This rigidity disrupts typical secondary structures like alpha-helices and beta-sheets, often introducing "kinks" or turns in the polypeptide backbone.[6]

The Collagen Connection

The most prominent role of L-proline is as a major constituent of collagen, the most abundant protein in animals.[] Collagen's characteristic triple helix structure is heavily reliant on the presence of proline and its hydroxylated derivative, hydroxyproline.[7] The repetitive Gly-X-Y sequence, where X is often proline and Y is hydroxyproline, is stabilized by the steric constraints imposed by the proline ring.[3]

Beyond Structure: L-Proline's Multifaceted Roles

Beyond its structural role in collagen, L-proline is involved in a myriad of cellular processes:

-

Wound Healing and Tissue Repair: As a precursor to collagen, L-proline is essential for wound healing and maintaining the integrity of skin, bones, and connective tissues.[][2]

-

Metabolism and Energy: L-proline can be metabolized to glutamate and subsequently to α-ketoglutarate, an intermediate in the Krebs cycle, thus contributing to cellular energy production.[8]

-

Osmoregulation and Stress Response: In plants and some microorganisms, L-proline acts as an osmolyte, protecting cells from environmental stresses such as drought and high salinity.[9]

-

Signaling Molecule: L-proline and its metabolic pathways can influence cell signaling, proliferation, and even apoptosis.[10]

Caption: Simplified metabolic pathway of L-proline synthesis and its role in collagen formation and energy metabolism.

This compound: The Enantiomer with Specialized Functions

While less abundant, this compound and other D-amino acids are not mere biological curiosities. They play crucial roles in various organisms and are increasingly recognized for their potential in pharmaceutical applications.[4][11]

Natural Occurrence and Biological Roles

This compound is found in the cell walls of certain bacteria, contributing to their resistance against proteolytic enzymes.[12][13] It has also been identified in some peptide antibiotics and neuropeptides, where its presence can enhance stability and confer specific biological activities.[13] In some organisms, this compound can be involved in metabolic pathways and may regulate physiological functions such as immune responses and neurotransmitter synthesis.[14][15]

A Valuable Tool in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical synthesis.[4][16]

-

Enhanced Peptide Stability: Incorporating this compound into peptide-based drugs can significantly increase their resistance to degradation by proteases, which are stereospecific for L-amino acids.[16][17] This leads to a longer half-life and improved bioavailability of the therapeutic peptide.

-

Asymmetric Synthesis: this compound and its derivatives are widely used as chiral catalysts in asymmetric organic synthesis, facilitating the production of enantiomerically pure drugs.[18][19] This is critical as the therapeutic effect of many drugs is often associated with a single enantiomer, while the other may be inactive or even harmful.

-

Conformational Constraint: The rigid structure of this compound can be used to introduce specific turns or conformations into a peptide or small molecule, which can be crucial for its binding to a biological target.[16]

| Feature | L-Proline | This compound |

| Stereochemistry | (S)-pyrrolidine-2-carboxylic acid | (R)-pyrrolidine-2-carboxylic acid |

| Natural Abundance | High (proteinogenic) | Low (found in bacteria, some peptides)[][4] |

| Primary Biological Role | Protein structure (especially collagen), metabolism, stress response[][3][8] | Bacterial cell wall component, peptide stability, specialized metabolic roles[12][14] |

| Role in Drug Development | Building block for peptides | Enhances peptide stability, chiral catalyst in asymmetric synthesis[4][16][18] |

Table 1: Comparative summary of L-proline and this compound.

The Bridge Between Worlds: Proline Racemase

The interconversion of L-proline and this compound is catalyzed by a class of enzymes known as proline racemases.[20][21] These enzymes play a crucial role in bacteria and some parasites, allowing them to produce this compound for their specific biological needs.[21][22]

Proline racemases operate via a cofactor-independent mechanism, typically employing two cysteine residues in their active site that act as a catalytic dyad.[22][23] One cysteine abstracts the α-proton from one enantiomer, and the other donates a proton to the opposite face of the resulting carbanionic intermediate, forming the other enantiomer.[22]

Caption: A simplified schematic of the proline racemase catalytic cycle.

Analytical Techniques for Distinguishing D- and L-Proline

The accurate separation and quantification of D- and L-proline are critical in various research and industrial settings, from quality control in pharmaceutical manufacturing to metabolic studies. Due to their identical physical and chemical properties (except for their interaction with polarized light and other chiral molecules), specialized techniques are required for their separation.

Chiral Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating proline enantiomers.[24][25]

Experimental Protocol: Chiral HPLC Separation of D- and L-Proline

This protocol provides a general framework. Optimization of the mobile phase, column, and detection parameters is crucial for specific applications.

-

Sample Preparation:

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or fluorescence detector).

-

Chiral Column: Select a CSP known for amino acid separation, such as a crown-ether-based column (e.g., ChiroSil®) or a cyclodextrin-based column (e.g., CHIRALPAK®).[24][28]

-

-

Chromatographic Conditions (Example):

-

Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm).[26]

-

Mobile Phase: A polar organic mobile phase, such as ethanol with a modifier like 0.1% trifluoroacetic acid (TFA).[26]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 - 40 °C.

-

Detection: UV absorbance at a wavelength appropriate for the derivatized or underivatized proline.

-

-

Data Analysis:

-

Identify the peaks corresponding to D- and L-proline based on the retention times of pure standards.

-

Quantify the amount of each enantiomer by integrating the peak areas.

-

| Chiral Stationary Phase Type | Principle of Separation | Typical Applications |

| Crown Ether | Host-guest complexation with the primary amine of the analyte.[24] | Separation of free amino acids. |

| Cyclodextrin | Inclusion complexation and interactions with the chiral cavities of the cyclodextrin.[26] | Broad applicability for various chiral compounds, including derivatized amino acids. |

| Ligand Exchange | Formation of diastereomeric metal complexes with a chiral ligand on the stationary phase.[25] | Separation of free amino acids, particularly useful when UV detection is challenging. |

| Macrocyclic Glycopeptide | Multiple chiral selectors providing a combination of hydrogen bonding, ionic, and hydrophobic interactions.[29] | Broad enantioselectivity for a wide range of chiral molecules. |

Table 2: Common chiral stationary phases for the separation of amino acid enantiomers.

Conclusion

The distinction between this compound and L-proline transcends simple stereoisomerism, extending into the core of biological structure, function, and therapeutic innovation. While L-proline's role as a fundamental building block of life is well-established, the unique properties of this compound offer exciting opportunities in drug development and biotechnology. A thorough understanding of their individual characteristics, the enzymatic processes that link them, and the analytical methods to differentiate them is paramount for researchers and scientists working at the forefront of chemical and biological sciences.

References

- Vertex AI Search. (2024).

- BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses.

- Cardinale, G. J., & Abeles, R. H. (1975). Reaction mechanism and structure of the active site of proline racemase. PubMed.

- Albery, W. J., & Knowles, J. R. (1986). Energetics and mechanism of proline racemase. PubMed.

- Wikipedia. (n.d.). Proline racemase.

- Creative Peptides. (n.d.). What is the Importance of this compound in Drug Synthesis and Biological Processes?

- Buschiazzo, A., Goytia, M., Schaeffer, F., et al. (2006). Crystal structure, catalytic mechanism, and mitogenic properties of Trypanosoma cruzi proline racemase. PNAS.

- Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Xtendlife. (n.d.). Health Benefits and Uses of L-Proline.

- Major, D. T., Nam, K., & Gao, J. (2009). Catalyzing Racemizations in the Absence of a Cofactor: The Reaction Mechanism in Proline Racemase. Journal of the American Chemical Society.

- Creative Peptides. (n.d.). The Science Behind L-Proline: Its Crucial Role in Protein Structure and Function.

- BenchChem. (2025).

- ChemicalBook. (2023). This compound:A member of the D-amino acid family.

- D'Aniello, S., & Fisher, G. H. (2018). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology.

- National Center for Biotechnology Inform

- Brainly. (2023). The conversion of L-proline to this compound is shown.

- Chromatography Today. (n.d.).

- Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.

- Wiley-VCH. (n.d.). D-Amino Acids.

- Creative Peptides. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- Quora. (2017). What does proline do to the protein structure?

- Caring Sunshine. (n.d.). Relationship: Structural System and l-proline.

- Study.com. (n.d.). Proline Overview, Structure & Functions.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Peptide Synthesis and Drug Discovery.

- Sigma-Aldrich. (n.d.).

- PubMed. (2022).

- National Center for Biotechnology Inform

- Taylor & Francis Online. (n.d.).

- PubMed Central. (n.d.).

- MDPI. (2019). Occurrence of the this compound Chemotype in Enzyme Inhibitors.

- PubMed Central. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?

- Taylor & Francis Online. (n.d.). D-amino acids in nature, agriculture and biomedicine: All Life.

- ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of this compound in L-Proline by NP-HPLC.

- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.

- Springer Nature Experiments. (n.d.). D-Amino Acid Analysis.

- Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of this compound in L-Proline by NP-HPLC.

- ResearchGate. (2025).

- Thieme. (2015).

- American Laboratory. (2011).

- Chegg.com. (2023). Solved The conversion of L-proline to this compound is shown.

- BenchChem. (n.d.). A Comparative Analysis of the Bioactivity of D-Tyrosyl-D-proline and L.

- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.

- Royal Society of Chemistry. (2022).

- MDPI. (2021).

- PubMed. (2016).

Sources

- 2. xtendlife.com [xtendlife.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 5. This compound | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 9. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 11. vhca.ch [vhca.ch]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Page loading... [guidechem.com]

- 15. This compound:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Reaction mechanism and structure of the active site of proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proline racemase - Wikipedia [en.wikipedia.org]

- 22. pnas.org [pnas.org]

- 23. Energetics and mechanism of proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. chromatographytoday.com [chromatographytoday.com]

- 26. researchgate.net [researchgate.net]

- 27. impactfactor.org [impactfactor.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Metabolic Pathway of D-Proline in Humans

Abstract

While the L-isomers of amino acids are the canonical building blocks of proteins, their D-enantiomers are increasingly recognized as physiologically significant molecules. D-Proline, a cyclic D-amino acid, is present in mammalian systems and participates in distinct metabolic pathways with implications for cellular homeostasis, redox balance, and neurological function. This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, detailing the core enzymatic reactions, key regulatory nodes, and pathophysiological relevance. We further present detailed methodologies for the analytical quantification of this compound and for assaying the activity of its primary catabolic enzyme, D-amino acid oxidase, to equip researchers and drug development professionals with the foundational knowledge and practical tools to investigate this non-canonical metabolic axis.

Introduction: Beyond the L-Stereoisomer

Proline is a unique cyclic imino acid critical for protein structure, particularly in collagen, and serves as a key node in intermediary metabolism, linking it to glutamate and arginine pathways.[1][2] While L-Proline is the well-studied, proteinogenic form, its stereoisomer, this compound, also exists in humans.[3] Though less abundant, this compound is not merely a metabolic curiosity. Its metabolism is intricately linked to processes such as neurotransmitter regulation and oxidative stress responses.[4][5] The primary catabolic fate of this compound in humans is governed by the flavoenzyme D-amino acid oxidase (DAAO), an enzyme with high specificity for D-amino acids.[5][6] Understanding the flux through this pathway is critical for elucidating its role in both normal physiology and disease states, including certain metabolic disorders and neurological conditions.[3][7]

This guide will deconstruct the human this compound metabolic pathway, from enzymatic conversion to its physiological consequences, and provide the technical framework for its empirical investigation.

The Core Metabolic Pathway of this compound

In humans, the metabolism of this compound is predominantly an oxidative process initiated in the peroxisomes of specific tissues, primarily the kidney and brain.[5][8] Unlike some bacterial pathways that utilize a this compound reductase, the mammalian system relies on oxidation.[9][10] The pathway can be conceptualized in two main steps: oxidative deamination followed by enzymatic reduction, creating a potential route for converting the D-isomer to the biologically prevalent L-isomer.

Step 1: Oxidative Deamination by D-Amino Acid Oxidase (DAAO)

The central reaction in this compound catabolism is catalyzed by D-amino acid oxidase (DAAO, EC 1.4.3.3).[8] This FAD-dependent enzyme catalyzes the oxidative deamination of this compound to form Δ¹-pyrroline-2-carboxylate (P2C), ammonia, and hydrogen peroxide (H₂O₂).[3][5] DAAO exhibits its highest activity with neutral D-amino acids, and this compound is one of its preferred substrates.[8][11]

-

Reaction: this compound + O₂ + H₂O → Δ¹-Pyrroline-2-Carboxylate + NH₃ + H₂O₂

The production of hydrogen peroxide is a significant consequence of this reaction, linking this compound metabolism directly to cellular redox status and potential oxidative stress.[5][7]

Step 2: Reduction to L-Proline

The intermediate, Δ¹-pyrroline-2-carboxylate (P2C), is a key branch point. Evidence from bacterial systems, and the presence of the necessary enzymatic machinery in humans, suggests that P2C can be reduced to L-Proline.[12][13] This reaction is catalyzed by Pyrroline-2-carboxylate Reductase (PYCR, EC 1.5.1.1), an NAD(P)H-dependent enzyme.[14] This step effectively serves as a salvage pathway, allowing for the conversion of the D-enantiomer into the L-enantiomer, which can then be utilized for protein synthesis or other metabolic functions of L-Proline.[13][14]

-

Reaction: Δ¹-Pyrroline-2-Carboxylate + NAD(P)H + H⁺ → L-Proline + NAD(P)⁺

The following diagram illustrates the core enzymatic conversions in the human this compound metabolic pathway.

Caption: Core metabolic pathway of this compound in humans.

Key Enzymes and Their Properties

The flux and regulation of this compound metabolism are dictated by the characteristics of its core enzymes. A summary of these enzymes is presented below.

| Enzyme | EC Number | Cofactor | Primary Substrate(s) | Product(s) | Human Tissue Localization |

| D-Amino Acid Oxidase | 1.4.3.3 | FAD | This compound, Neutral D-amino acids (e.g., D-Serine, D-Alanine) | Imino acid, NH₃, H₂O₂ | Kidney, Brain (Cerebellum), Liver |

| Pyrroline-2-Carboxylate Reductase | 1.5.1.1 | NAD(P)H | Δ¹-Pyrroline-2-Carboxylate | L-Proline | Widespread |

Table 1: Properties of Key Enzymes in Human this compound Metabolism.

D-Amino Acid Oxidase (DAAO)

DAAO is a peroxisomal flavoprotein that functions as a homodimer.[6] Its significance in human health extends beyond this compound, as it is the primary enzyme responsible for degrading the neuromodulator D-serine in the central nervous system.[5] This role has made DAAO a target of interest for schizophrenia research.[6] The enzyme's activity is dependent on the binding of its FAD cofactor, which can be weakly associated, suggesting that in vivo activity may be tightly regulated by factors that stabilize the holoenzyme form.[5]

Pyrroline-2-Carboxylate Reductase (PYCR)

While more commonly associated with the final step of L-Proline biosynthesis from glutamate or ornithine, PYCR's ability to reduce P2C provides a crucial link between D- and L-Proline metabolism.[14][15][16] Humans have three isoforms (PYCR1, PYCR2, PYCR3/L) which exhibit varying dependencies on NADH and NADPH.[7][16] This enzymatic step allows for the stereochemical inversion of proline, salvaging the D-form for incorporation into the body's L-proline pool.

Methodologies for Studying this compound Metabolism

Investigating this pathway requires robust analytical techniques to quantify this compound and reliable assays to measure the activity of its metabolizing enzymes.

Analytical Quantification of this compound

The primary challenge in quantifying this compound is distinguishing it from the much more abundant L-Proline. This necessitates chiral separation techniques.

| Method | Principle | Sample Preparation | Advantages | Disadvantages |

| HPLC | Chiral stationary phase or pre-column derivatization with a chiral reagent, followed by fluorescence or UV detection. | Deproteinization followed by derivatization (e.g., with NBD-Cl).[17] | High sensitivity and reproducibility. Common laboratory equipment.[18] | Requires derivatization, relatively long analysis times.[19] |

| GC-MS | Derivatization to increase volatility, followed by separation on a chiral capillary column and mass spectrometric detection. | Deproteinization, derivatization. | High sensitivity and structural confirmation from mass spectra. | Extensive sample preparation, potential for thermal degradation. |

| CE | Capillary Electrophoresis with a chiral selector added to the buffer. | Minimal, deproteinization. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility than HPLC. |

Table 2: Comparison of common analytical methods for this compound quantification.

Protocol 1: Quantification of this compound in Serum by HPLC

This protocol outlines a general workflow for the enantiomeric separation and quantification of this compound using pre-column derivatization and reverse-phase HPLC with fluorescence detection.

Causality and Self-Validation: The use of a chiral derivatizing agent creates diastereomers of D- and L-Proline, which are no longer mirror images and can thus be separated on a standard (non-chiral) C18 column. The inclusion of a calibration curve with known concentrations of derivatized this compound standards validates the quantitative accuracy of the assay. An internal standard should be used to account for variations in extraction and derivatization efficiency.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of borate buffer (0.1 M, pH 8.5).

-

Add 50 µL of the derivatizing reagent solution (e.g., 10 mM o-Phthaldialdehyde (OPA) with N-acetyl-L-cysteine (NAC) in methanol).

-

Incubate at room temperature in the dark for 5 minutes. The reaction creates fluorescent diastereomers.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 25 mM sodium acetate buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

-

Quantification:

-

Generate a standard curve by derivatizing known concentrations of this compound (0.1 µM to 50 µM).

-

Plot the peak area against concentration and perform a linear regression.

-

Calculate the concentration of this compound in the samples based on their peak areas and the standard curve.

-

D-Amino Acid Oxidase (DAAO) Activity Assay

The activity of DAAO is typically measured by quantifying one of its reaction products, most commonly hydrogen peroxide (H₂O₂). A highly sensitive and continuous spectrophotometric method involves coupling H₂O₂ production to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Protocol 2: Spectrophotometric Assay of DAAO Activity

Causality and Self-Validation: This is a coupled enzyme assay. The rate of H₂O₂ production by DAAO is the rate-limiting step. The HRP-catalyzed reaction is much faster, ensuring that the measured rate of color formation is directly proportional to the DAAO activity. A control reaction lacking the substrate (this compound) is essential to subtract any background H₂O₂ production or substrate-independent dye oxidation, thereby validating that the observed activity is this compound-dependent.

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for a DAAO coupled enzyme activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium pyrophosphate, pH 8.3.

-

Enzyme Source: Prepare a 10% (w/v) tissue homogenate (e.g., from mouse kidney) in ice-cold assay buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and use the supernatant. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Substrate Solution: 100 mM this compound in assay buffer.

-

Coupling Reagents: 1 mg/mL Horseradish Peroxidase (HRP) and 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as the chromogenic substrate.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of HRP solution

-

50 µL of ABTS solution

-

20 µL of enzyme supernatant

-

-

Mix by inversion and place in a spectrophotometer with the temperature controlled at 37°C.

-

Allow the mixture to equilibrate for 3 minutes.

-

Initiate the reaction by adding 30 µL of the 100 mM this compound substrate solution.

-

Immediately start monitoring the increase in absorbance at 405 nm for 5-10 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Plot absorbance versus time. Identify the initial, linear portion of the curve.

-

Calculate the rate of reaction (ΔAbs/min) from the slope of this linear phase.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for oxidized ABTS at 405 nm is 36,800 M⁻¹cm⁻¹.

-

Express the final activity in standard units, such as µmol/min/mg of protein.

-

Conclusion and Future Directions

The metabolic pathway of this compound in humans is a concise yet significant route centered on the activity of D-amino acid oxidase. This pathway not only serves to clear xenobiotic this compound but also provides a mechanism for its conversion to the essential L-enantiomer, linking it to central amino acid metabolism. The production of hydrogen peroxide as a byproduct firmly places this compound catabolism within the broader network of cellular redox regulation.

Future research should focus on several key areas:

-

Regulatory Mechanisms: Elucidating the transcriptional and post-translational regulation of DAAO in response to varying this compound levels or other physiological stressors.

-

Transport Dynamics: Characterizing the specific transporters responsible for this compound uptake into cells and its subcellular localization. While studies on L-proline transport suggest this compound is a weak competitor, dedicated D-amino acid transporters may exist.[20]

-

Pathophysiological Roles: Further investigating the link between dysregulated this compound metabolism, DAAO activity, and human diseases, particularly neurological disorders and kidney disease.

The methodologies and foundational knowledge presented in this guide provide a robust starting point for researchers aiming to explore the nuanced and important roles of this compound in human health and disease.

References

- Kera, Y., et al. (1995). D-Amino acid oxidase and presence of this compound in Xenopus laevis. PubMed.

- Watanabe, Y., et al. (2014). pyrroline-2-carboxylate reductase involved in trans-3-hydroxy-l-proline metabolism of bacteria. PubMed.

- Wikipedia. Pyrroline-2-carboxylate reductase.

- Thwaites, D. T., et al. (2000). Transport mechanisms of the imino acid L-proline in the human intestinal epithelial caco-2 cell line. PubMed.

- Poblan, A. V., et al. (2016). L-Hydroxyproline and this compound Catabolism in Sinorhizhobium meliloti. PubMed.

- Alvares, K., et al. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology.

- Human Metabolome Database. (2006). Showing metabocard for this compound (HMDB0003411).

- Tanner, J. J. (2017). Structural Biology of Proline Catabolic Enzymes. Antioxidants & Redox Signaling.

- Wang, W., et al. (2023). Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy?. Frontiers in Oncology.

- De Ingeniis, J., et al. (2022). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Genes.

- American Laboratory. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry.

- Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences.

- Tishkov, V. I., & Khoronenkova, S. V. (2009). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow).

- Wu, G. (2010). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino Acids.

- UniProt. (2011). q9z4p6 · prda_acesd.

- El-Hattab, A. W., & Wang, J. (2019). The Multifaceted Roles of Proline in Cell Behavior. PMC - PubMed Central.

- Wikipedia. D-amino acid oxidase.

- Sanyal, S., et al. (2019). Disease Variants of Human Δ1-Pyrroline-5-Carboxylate Reductase 2 (PYCR2). PMC - NIH.

- Li, Y., et al. (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. NIH.

- ResearchGate. (2022). (PDF) Emerging Roles of De Novo Proline Biosynthesis in Human Diseases.

- Yoshimoto, T., et al. (2005). Crystal structures of Delta1-piperideine-2-carboxylate/Delta1-pyrroline-2-carboxylate reductase belonging to a new family of NAD(P)H-dependent oxidoreductases. PubMed.

- AIP Publishing. (2019). Detection of proline using a novel paper-based analytical device for on-site diagnosis of drought stress in plants.

- ResearchGate. Methods for Determination of Proline in Plants.

- Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of this compound in L-Proline by NP-HPLC.

- Forlani, G., et al. (2015). The structure of Medicago truncatula δ1-pyrroline-5-carboxylate reductase provides new insights into regulation of proline biosynthesis in plants. Frontiers in Plant Science.

- Phang, J. M., et al. (1975). Proline biosynthesis and degradation in mammalian cells and tissue. PubMed.

- ResearchGate. (2022). Organization of the this compound reductase and glycine reductase gene....

- Jackson, K. M., et al. (2022). This compound Reductase Underlies Proline-Dependent Growth of Clostridioides difficile. Journal of Bacteriology.

- ResearchGate. Proline metabolism and enzyme deficiencies. The metabolism of....

- Wikipedia. This compound reductase (dithiol).

Sources

- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003411) [hmdb.ca]

- 4. This compound:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 5. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. uniprot.org [uniprot.org]

- 10. This compound reductase (dithiol) - Wikipedia [en.wikipedia.org]

- 11. D-Amino acid oxidase and presence of this compound in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of trans-3-hydroxy-l-proline dehydratase and Δ(1)-pyrroline-2-carboxylate reductase involved in trans-3-hydroxy-l-proline metabolism of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Hydroxyproline and this compound Catabolism in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrroline-2-carboxylate reductase - Wikipedia [en.wikipedia.org]

- 15. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disease Variants of Human Δ1-Pyrroline-5-Carboxylate Reductase 2 (PYCR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. impactfactor.org [impactfactor.org]

- 18. Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. Transport mechanisms of the imino acid L-proline in the human intestinal epithelial caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of D-Proline

Introduction: The Significance of D-Proline in Modern Research and Development

This compound, the D-enantiomer of the proteinogenic amino acid proline, has emerged from a position of relative obscurity to become a molecule of significant interest for researchers, scientists, and drug development professionals.[1] Its unique cyclic structure imparts a conformational rigidity that is highly sought after in the design of novel therapeutics and catalysts.[1][2] Unlike its more common L-isomer, this compound is not incorporated into proteins during ribosomal translation, but its presence in various natural products and its utility in synthetic chemistry underscore its importance.[1] This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both foundational knowledge and practical experimental insights to empower its effective application in the laboratory. We will delve into its structural and stereochemical characteristics, solubility profile, acid-base properties, and spectroscopic signature. Furthermore, this document will provide detailed, field-proven protocols for the experimental determination of key parameters, ensuring a self-validating approach to its characterization.

Molecular Structure and Stereochemistry: The Foundation of Functionality

The defining feature of this compound is its pyrrolidine ring, a five-membered saturated heterocycle, which incorporates the α-carbon and the secondary amine. This cyclic structure restricts the conformational freedom of the molecule, a property that is leveraged in the design of peptidomimetics and other structured molecules.[1]

Diagram 1: Molecular Structure of this compound

Caption: Idealized titration curve for this compound, showing its pKa values and isoelectric point.

At a pH below its pI, this compound carries a net positive charge, and above its pI, it carries a net negative charge. At the pI, the net charge is zero, although the molecule exists predominantly as a zwitterion. [3][4]

Experimental Protocol: Determination of pKa and pI by Titration

This protocol outlines the determination of the pKa values and the isoelectric point of this compound through acid-base titration.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of this compound by accurately weighing the required amount and dissolving it in deionized water in a volumetric flask.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0. [5]3. Titration with Acid:

-

Pipette 20 mL of the this compound solution into a 100 mL beaker containing a magnetic stir bar.

-

Record the initial pH of the solution.

-

Titrate the solution with 0.1 M HCl, adding the titrant in 0.5 mL increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops to approximately 1.5. [5]4. Titration with Base:

-

Thoroughly rinse the electrode and beaker.

-

Pipette a fresh 20 mL aliquot of the this compound solution into the beaker.

-

Record the initial pH.

-

Titrate the solution with 0.1 M NaOH, adding the titrant in 0.5 mL increments.

-

Record the pH after each addition.

-

Continue the titration until the pH rises to approximately 12.5. [5]5. Data Analysis:

-

Plot the pH values against the equivalents of acid and base added.

-

The pKa values correspond to the pH at the midpoints of the two buffering regions (the flattest parts of the curve). [6] * The isoelectric point (pI) is the pH at the equivalence point, which is the steepest part of the curve between the two buffering regions. [4]Alternatively, the pI can be calculated as the average of the two pKa values. [4] Trustworthiness: The accuracy of this protocol relies on the precise standardization of the acid and base solutions and the proper calibration of the pH meter. Running a blank titration (titrating water with the acid and base) can help to correct for any impurities.

-

Optical Activity: A Defining Chiral Property

As a chiral molecule, this compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties. This compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), which is denoted by a positive (+) sign. [7][8]

Experimental Protocol: Measurement of Specific Optical Rotation

This protocol details the procedure for measuring the specific optical rotation of this compound using a polarimeter.

Materials:

-

This compound

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Volumetric flask (10 mL)

-

Analytical balance

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to zero using a blank (the same solvent used for the sample). [7]3. Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the this compound solution and then fill it, ensuring there are no air bubbles in the light path. [9] * Place the cell in the polarimeter and record the observed rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-